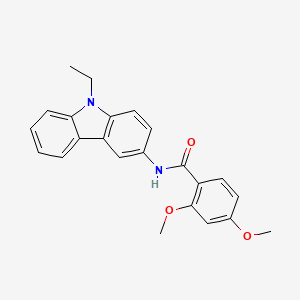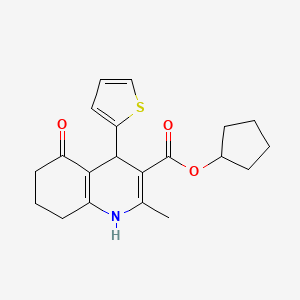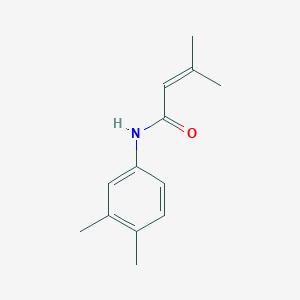![molecular formula C18H16O5 B5216063 methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate](/img/structure/B5216063.png)
methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate, commonly known as Coumarin, is a natural compound found in many plants such as tonka beans, cinnamon, and sweet clover. Coumarin has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anticoagulant effects.
作用機序
Coumarin exerts its biological activities through several mechanisms, including inhibition of enzymes, scavenging of free radicals, and modulation of gene expression. Coumarin has been found to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Coumarin has also been found to scavenge free radicals, which are involved in oxidative stress. Coumarin has been found to modulate gene expression by regulating the expression of genes involved in various biological processes.
Biochemical and Physiological Effects:
Coumarin has been found to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticoagulant effects. Coumarin has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Coumarin has also been found to scavenge free radicals, which are involved in oxidative stress. Coumarin has been found to inhibit the activity of coagulation factors such as thrombin and factor Xa, which are involved in the blood clotting process.
実験室実験の利点と制限
Coumarin has several advantages and limitations for lab experiments. Coumarin is relatively inexpensive and readily available, making it an attractive compound for research. Coumarin is also stable and has a long shelf life, making it easy to store and handle. However, Coumarin has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Coumarin is also sensitive to light and can undergo photodegradation, which can affect its biological activity.
将来の方向性
There are several future directions for research on Coumarin. One area of research is the development of Coumarin-based drugs for the treatment of various diseases such as cancer and viral infections. Another area of research is the investigation of the potential toxicity of Coumarin and its derivatives. Coumarin has been found to have hepatotoxic and genotoxic effects in some studies, and further research is needed to determine the safety of Coumarin and its derivatives. Additionally, the development of new synthesis methods for Coumarin and its derivatives could lead to the discovery of new biological activities and applications.
合成法
Coumarin can be synthesized through several methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and Perkin reaction. The Pechmann condensation reaction is the most commonly used method, which involves the reaction between salicylaldehyde and a β-keto ester in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation reaction involves the reaction between salicylaldehyde and malonic acid in the presence of a base such as sodium hydroxide. The Perkin reaction involves the reaction between salicylic acid and an acyl chloride in the presence of a base such as pyridine.
科学的研究の応用
Coumarin has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anticoagulant effects. Coumarin has also been found to have anticancer, antiviral, and antimicrobial properties. Coumarin has been used in the development of several drugs, including warfarin, a widely used anticoagulant drug. Coumarin has also been used in the development of several cosmetic and food products due to its pleasant fragrance and flavor.
特性
IUPAC Name |
methyl 2-(6-oxobenzo[c]chromen-3-yl)oxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-3-15(18(20)21-2)22-11-8-9-13-12-6-4-5-7-14(12)17(19)23-16(13)10-11/h4-10,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKDJZMJACWPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({6-oxo-6H-benzo[C]chromen-3-YL}oxy)butanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5215982.png)
![N-[2-(dimethylamino)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B5215986.png)


![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5216016.png)
![1-[6-(2-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5216024.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5216027.png)
![4-ethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5216032.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5216045.png)

![N-(2-cyanophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5216065.png)
![2-[(2-bromobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5216078.png)
